Bienvenue dans la boutique en ligne BenchChem!

Eseroline

acetylcholinesterase reversible inhibition enzyme kinetics

Eseroline is a pyrrolo[2,3-b]indole alkaloid that acts as both a μ‑opioid receptor agonist and a competitive, rapidly reversible inhibitor of acetylcholinesterase (AChE). It is the primary hydrolytic metabolite of the classic cholinesterase inhibitor physostigmine, yet its pharmacological profile diverges sharply from the parent compound: the opioid component is dominant in vivo, while the anticholinesterase activity is weak and kinetically distinct.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 469-22-7
Cat. No. B613827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEseroline
CAS469-22-7
SynonymsEseroline (-)-Eseroline (3aS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)O)C)C
InChIInChI=1S/C13H18N2O/c1-13-6-7-14(2)12(13)15(3)11-5-4-9(16)8-10(11)13/h4-5,8,12,16H,6-7H2,1-3H3/t12-,13+/m1/s1
InChIKeyHKGWQUVGHPDEBZ-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eseroline (CAS 469-22-7) for Research Procurement: A Dual-Action Opioid Agonist and Reversible AChE Inhibitor


Eseroline is a pyrrolo[2,3-b]indole alkaloid that acts as both a μ‑opioid receptor agonist and a competitive, rapidly reversible inhibitor of acetylcholinesterase (AChE) [1]. It is the primary hydrolytic metabolite of the classic cholinesterase inhibitor physostigmine, yet its pharmacological profile diverges sharply from the parent compound: the opioid component is dominant in vivo, while the anticholinesterase activity is weak and kinetically distinct [2].

Why Physostigmine or Morphine Cannot Replace Eseroline in Mechanistic Studies


Eseroline’s unusual combination of μ‑opioid agonism and weak, rapidly reversible AChE inhibition creates a pharmacological signature that is not reproducible by physostigmine (which lacks meaningful opioid activity and carbamylates AChE) or by morphine (which has no direct AChE interaction). Substituting either comparator eliminates the dual-receptor profile that defines eseroline’s in vivo actions; the quantitative evidence below demonstrates precisely where eseroline diverges from each analog in potency, kinetics, stereospecificity, and cellular toxicity [1].

Eseroline (CAS 469-22-7) Quantitative Differentiation Evidence: Head‑to‑Head Comparator Data


AChE Inhibition Kinetics: Eseroline Is a Rapidly Reversible Inhibitor, Unlike the Carbamylating Agent Physostigmine

Eseroline is a competitive AChE inhibitor whose action is independent of pre‑incubation time and is fully reversed within 15 s after dilution. This kinetic profile parallels that of edrophonium and contrasts sharply with physostigmine, which requires prolonged incubation for maximal effect and recovers slowly due to covalent carbamylation [1]. The Ki of eseroline for human erythrocyte AChE (0.22 μM) is nearly identical to that of edrophonium (0.2 μM), while physostigmine is approximately 15‑fold more potent (IC50 0.014 μM) but irreversible on the experimental timescale [2][3].

acetylcholinesterase reversible inhibition enzyme kinetics

BuChE Selectivity: Eseroline Is >1,000‑Fold More Selective for AChE over BuChE Compared with Physostigmine

Eseroline is an extremely weak inhibitor of butyrylcholinesterase (BuChE). Its Ki for horse serum BuChE is 208 ± 42 μM, yielding an AChE/BuChE selectivity ratio of approximately 1,000:1 (using human RBC AChE Ki = 0.22 μM) [1]. In contrast, physostigmine inhibits human plasma BuChE with an IC50 of ~0.016 μM, representing only about 1.1‑fold selectivity for AChE over BuChE [2]. This >1,000‑fold difference in selectivity means that at concentrations that fully engage AChE, eseroline produces negligible BuChE inhibition, whereas physostigmine blocks both enzymes nearly equally.

butyrylcholinesterase selectivity off‑target

Stereospecific In Vivo Opioid Agonism: Only (−)-Eseroline Displays Morphine‑Like Analgesia

Both enantiomers of eseroline bind to rat brain opioid receptors with equal affinity in vitro and inhibit adenylate cyclase. However, only (−)-eseroline produces potent narcotic agonist activity in vivo, comparable to that of morphine. (+)-Eseroline, (−)-noreseroline, and the dihydroseco analog are inactive in antinociceptive assays [1]. This stereospecificity is critical: it demonstrates that opioid receptor binding alone does not predict in vivo efficacy, and that the (−)-enantiomer is the required form for studies of eseroline‑induced analgesia.

stereospecificity opioid receptor in vivo analgesia

Equivalent Opioid Receptor Engagement: Eseroline and Morphine Share Identical Naloxone pA2 Values

In the rat hot‑plate test, eseroline and morphine both produce naloxone‑reversible antinociception, and the apparent pA2 values of naloxone against the two compounds were found to be equal [1]. This quantitative pharmacological equivalence indicates that eseroline and morphine engage the same opioid receptor population with indistinguishable antagonist sensitivity, validating eseroline as a morphine‑like μ‑opioid agonist at the receptor level.

μ-opioid receptor naloxone antagonism pA2

Differential Neuronal Toxicity: Eseroline Is More Cytotoxic Than Physostigmine via ATP Depletion

In head‑to‑head comparisons using three neuronal cell lines (N1E‑115 neuroblastoma, C6 glioma, NG108‑15 hybrid), eseroline was consistently more toxic than its parent compound physostigmine [1]. Eseroline (300 μM) caused >50% loss of ATP in N1E‑115 cells within 1 h, at which time LDH leakage was not yet detectable, indicating that ATP depletion precedes membrane damage and is a primary mechanism of eseroline‑induced neuronal death . The concentrations required for 50% LDH release at 24 h ranged from 40–75 μM for neuronal lines, whereas physostigmine produced less toxicity at equimolar concentrations.

neurotoxicity ATP depletion cell death

Optimal Research Applications for Eseroline Based on Differentiated Pharmacological Evidence


Dual μ‑Opioid / AChE Mechanistic Studies Requiring Rapid Enzyme Recovery

Eseroline is the compound of choice for experiments that demand simultaneous μ‑opioid receptor activation and AChE inhibition with the ability to rapidly terminate the cholinergic component via washout. Its <15 s reversibility of AChE inhibition [1] allows within‑session comparisons that are impossible with physostigmine.

Stereochemical Selectivity Studies of Opioid Receptor Signaling

Only (−)-eseroline produces in vivo opioid analgesia despite equal in vitro binding of both enantiomers [2]. This makes the enantiomeric pair an ideal tool set for dissecting the conformational requirements of opioid receptor activation and downstream signaling efficacy.

AChE‑Selective Inhibition in Tissues with High BuChE Expression

With an AChE/BuChE selectivity ratio of ~1,000:1 [3], eseroline can inhibit AChE at concentrations that leave BuChE essentially unperturbed. This property is valuable in tissues such as plasma, liver, or glial cells where BuChE is abundant and its co‑inhibition would confound interpretation.

Neuronal Toxicity Models Investigating ATP‑Dependent Cell Death Pathways

Eseroline’s ability to deplete ATP by >50% within 1 h at 300 μM, prior to membrane leakage [4], positions it as a chemical probe for studying energy‑metabolism‑driven neuronal death mechanisms, distinct from the toxicity profile of physostigmine.

Quote Request

Request a Quote for Eseroline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.